Cas no 13720-52-0 (8-fluoronaphthalen-1-amine)

8-Fluoronaphthalen-1-amine is a fluorinated aromatic amine derivative with a naphthalene backbone, offering unique reactivity due to the electron-withdrawing fluorine substituent at the 8-position. This compound is valuable in organic synthesis, particularly in the preparation of fluorinated heterocycles and pharmaceutical intermediates. The fluorine atom enhances stability and influences regioselectivity in electrophilic substitution reactions, while the amine group provides a versatile handle for further functionalization. Its structural features make it useful in materials science and agrochemical research. High purity grades ensure consistent performance in demanding applications. Proper handling is advised due to potential sensitivity to light and air.
8-fluoronaphthalen-1-amine structure
8-fluoronaphthalen-1-amine structure
Product Name:8-fluoronaphthalen-1-amine
CAS No:13720-52-0
MF:C10H8FN
MW:161.175625801086
MDL:MFCD11848620
CID:119869
PubChem ID:16114543
Update Time:2025-06-07

8-fluoronaphthalen-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenamine,8-fluoro-
    • 1-AMINO-8-FLUORONAPHTHALENE
    • 8-fluoronaphthalen-1-amine
    • 1-Amino-8-fluor-naphthalin
    • 1-Naphthalenamine,8-fluoro
    • 1-Naphthylamine,8-fluoro-(8CI)
    • 8-Fluoro-1-naphthalenamine
    • 8-fluoronaphthalen-1-ylamine
    • SB76720
    • AS-59497
    • CS-0379786
    • EN300-311431
    • 13720-52-0
    • MFCD11848620
    • AKOS023810639
    • SCHEMBL4078324
    • DTXSID50583015
    • SY217889
    • W19087
    • 1-Naphthalenamine, 8-fluoro-
    • MDL: MFCD11848620
    • Inchi: 1S/C10H8FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2
    • InChI Key: UGETXCOJGZUORS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=CC=CC(=C21)N

Computed Properties

  • Exact Mass: 161.06400
  • Monoisotopic Mass: 161.064077422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 3.14230

8-fluoronaphthalen-1-amine Customs Data

  • HS CODE:2921450090
  • Customs Data:

    China Customs Code:

    2921450090

    Overview:

    2921450090. 1-Naphthylamine and2-Derivatives and salts of naphthylamine(include1-Naphthylamine). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921450090 1-naphthylamine (Ah-naphthylamine), 2-naphthylamine (b-naphthylamine) and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

8-fluoronaphthalen-1-amine Pricemore >>

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Additional information on 8-fluoronaphthalen-1-amine

1-Naphthalenamine,8-fluoro- (CAS No. 13720-52-0): A Comprehensive Overview

The compound 1-Naphthalenamine,8-fluoro- (CAS No. 13720-52-0) is a derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. The introduction of a fluorine atom at the 8-position of the naphthalene ring and an amino group at the 1-position introduces unique electronic and structural properties to this compound. This makes it a subject of interest in various fields, including organic chemistry, materials science, and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-Naphthalenamine,8-fluoro- is C₁₀H₈FN, with a molecular weight of approximately 167.2 g/mol. The fluorine substitution at the 8-position and the amino group at the 1-position create a molecule with distinct electronic characteristics. The fluorine atom introduces electron-withdrawing effects, which can influence the reactivity and stability of the compound. The amino group, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, making it potentially useful in supramolecular chemistry.

Synthesis and Characterization

The synthesis of 1-Naphthalenamine,8-fluoro- typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such derivatives. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the naphthalene framework with functional groups at specific positions.

The characterization of this compound is often carried out using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into the molecular structure, purity, and crystallinity of the compound.

Applications in Materials Science

1-Naphthalenamine,8-fluoro- has shown promise in materials science due to its ability to form self-assembled monolayers (SAMs) and other nanostructured materials. The fluorine atom enhances the hydrophobicity of the molecule, while the amino group can serve as a site for further functionalization or cross-linking. These properties make it a candidate for applications in organic electronics, sensors, and drug delivery systems.

Recent studies have explored the use of this compound in creating hybrid materials with inorganic nanoparticles. For example, researchers have demonstrated that 1-Naphthalenamine,8-fluoro- can act as a ligand for gold nanoparticles, enabling controlled assembly and stabilization of these nanoparticles for catalytic applications.

Pharmacological Applications

In pharmacology, 1-Naphthalenamine,8-fluoro- has been investigated as a potential lead compound for drug development. The naphthalene framework is known to exhibit various bioactivities, including anti-inflammatory and anticancer properties. The substitution pattern in this compound can modulate these activities by altering the electronic environment around the molecule.

Recent research has focused on evaluating the cytotoxicity and selectivity of 1-Naphthalenamine,8-fluoro- against cancer cell lines. Preliminary results suggest that this compound may exhibit selective toxicity towards certain types of cancer cells while sparing normal cells to some extent.

Environmental Considerations

As with any chemical compound intended for industrial or pharmaceutical use, understanding the environmental impact of 1-Naphthalenamine,8-fluoro- is crucial. Researchers have begun to investigate its biodegradability and potential toxicity to aquatic organisms.

Preliminary studies indicate that this compound may undergo slow biodegradation under aerobic conditions due to its aromatic structure and electron-withdrawing substituents. However, further research is needed to fully assess its environmental fate and risks.

Future Directions and Research Opportunities

The study of 1-Naphthalenamine,8-fluoro- presents several opportunities for future research across multiple disciplines: - Development of novel synthetic routes with improved yields and selectivity. - Investigation into its potential as a building block for more complex molecules. - Exploration of its role in supramolecular chemistry and self-assembled systems. - Assessment of its pharmacokinetics and bioavailability for drug development. - Evaluation of its environmental impact under various conditions. In conclusion, 1-Naphthalenamine,8-fluoro- (CAS No. 13720-52-0) is a versatile compound with diverse applications across multiple fields.

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